molecular formula C11H13NO2 B8071099 (2R)-2-amino-5-phenylpent-4-enoic acid

(2R)-2-amino-5-phenylpent-4-enoic acid

Cat. No.: B8071099
M. Wt: 191.23 g/mol
InChI Key: MCGSKGBMVBECNS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-5-phenylpent-4-enoic acid is a chiral organic compound characterized by an amino group, a phenyl group, and a double bond in its carbon chain

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with phenylacetic acid as the starting material.

  • Reaction Steps:

    • The phenylacetic acid undergoes a Strecker synthesis to introduce the amino group, resulting in phenylalanine.

    • The phenylalanine is then converted to its corresponding amino acid derivative through a series of reactions, including dehydration to form the double bond.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to control the stereochemistry of the final product.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the amino group to an amine oxide.

  • Reduction: Reduction reactions can reduce the double bond to a single bond.

  • Substitution: Substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Saturated amino acids

  • Substitution: Amino acid derivatives with different functional groups

Scientific Research Applications

(2R)-2-amino-5-phenylpent-4-enoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: It is used in studying protein interactions and enzyme mechanisms.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of fragrances and flavors due to its phenyl group.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors, influencing their activity.

  • Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

  • Phenylalanine: A similar amino acid without the double bond.

  • Tyrosine: Another amino acid with a phenyl group but different side chain.

  • Lysine: An amino acid with a longer side chain and different functional group.

Uniqueness: (2R)-2-amino-5-phenylpent-4-enoic acid is unique due to its double bond and specific stereochemistry, which can influence its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2R)-2-amino-5-phenylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSKGBMVBECNS-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.